molecular formula C8H6ClN3O2 B1521998 Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 1193387-58-4

Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Cat. No. B1521998
M. Wt: 211.6 g/mol
InChI Key: MBKKPCXIZBJLNO-UHFFFAOYSA-N
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Description

“Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” is a chemical compound with the molecular formula C7H6ClN3 . It is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class of compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . A mixture of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, the appropriate 3-(substituted benzylideneamino)-5-mercapto-1H-1,2,4-triazoles, and anhydrous potassium carbonate in DMF was stirred overnight .


Molecular Structure Analysis

The molecular structure of “Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” is characterized by the presence of a [1,2,4]triazolo[4,3-a]pyridine ring . The presence of this ring system is a common feature in many bioactive compounds .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” and similar compounds often involve nucleophilic substitution reactions . These reactions are typically carried out in polar aprotic solvents like DMF .


Physical And Chemical Properties Analysis

“Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” has a molecular weight of 211.61 . More detailed physical and chemical properties would require further experimental analysis.

Scientific Research Applications

Crystal Structure and Synthesis

Crystal Structure of a Novel 1,2,4-Triazolo[4,3-a]Pyridine Compound The compound 8-chloro-3-((4-cyanobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine exhibited inhibitory activities against various fungi, such as Stemphylium lycopersici, Fusarium oxysporum. sp. cucumebrium, and Botrytis cinerea, with inhibitory rates of 51.19%, 62.02%, and 15.56% respectively. This highlights its potential application in the field of agricultural fungicides or antifungal agents (Wang et al., 2018).

Antifungal Activity A series of novel substituted 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines synthesized under microwave irradiation showed weak antifungal activity. This finding suggests a potential application in developing new antifungal agents, although the activity was characterized as weak (Yang et al., 2015).

Synthesis and Characterization

Acylation of Heteroaromatic Amines A novel class of 1,2,3-Triazolo[4,5-b]pyridines and Pyrazolo[4,3-b]pyridines were synthesized via cyanoacetylation reactions. This study showcases the compound's versatility and potential utility in various chemical synthesis processes (Ibrahim et al., 2011).

Palladium-catalyzed Synthesis An efficient method for synthesizing [1,2,4]triazolo[4,3-a]pyridines involved palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation. This method could be significant for the streamlined and versatile synthesis of this compound class (Reichelt et al., 2010).

Biological Applications

Herbicidal Activity Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds were prepared and found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This application could be critical in the development of new, more effective herbicides (Moran, 2003).

Antitumor Activity Chlorosulfonation of 3-methyl[1,2,4]triazolo[4,3-a]pyrimidine led to compounds demonstrating inhibitory effects on a wide range of cancer cell lines at low concentrations. This result suggests the potential for this compound in developing new antitumor therapies or as a lead compound for further drug development (Hafez & El-Gazzar, 2009).

Future Directions

The [1,2,4]triazolo[4,3-a]pyridine class of compounds, to which “Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” belongs, has been the subject of ongoing research due to their potential antiviral and antimicrobial activities . Future research directions may include the design and synthesis of novel derivatives with enhanced bioactivity, as well as detailed studies on their mechanism of action .

properties

IUPAC Name

methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)7-11-10-6-5(9)3-2-4-12(6)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKKPCXIZBJLNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C2N1C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801188502
Record name Methyl 8-chloro-1,2,4-triazolo[4,3-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801188502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

CAS RN

1193387-58-4
Record name Methyl 8-chloro-1,2,4-triazolo[4,3-a]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193387-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 8-chloro-1,2,4-triazolo[4,3-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801188502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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